N-benzyl-3-chlorobenzamide
Overview
Description
Synthesis Analysis
The synthesis of benzamides, which includes compounds like N-benzyl-3-chlorobenzamide, can be achieved through direct condensation of carboxylic acids and amines . This process can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Chemical Reactions Analysis
The chemical reactions involving N-benzyl-3-chlorobenzamide are not explicitly mentioned in the sources I have access to .Physical And Chemical Properties Analysis
The physical and chemical properties of N-benzyl-3-chlorobenzamide are not explicitly provided in the sources I have access to .Scientific Research Applications
Herbicidal Activity
N-benzyl-3-chlorobenzamide and its derivatives have been investigated for their herbicidal properties. For instance, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a related compound, has shown effectiveness against annual and perennial grasses, suggesting potential utility in agriculture and turf management (Viste, Cirovetti, & Horrom, 1970).
Mitosis Inhibition in Plant Cells
N-benzyl-3-chlorobenzamide derivatives have been found to be potent inhibitors of mitosis in plant cells. This is evident from studies showing that N-(1,1-dimethylpropynyl)-3-chlorobenzamide can effectively inhibit cell division in various plant species at low concentrations (Merlin et al., 1987).
Chemical Shift Studies in NMR
Research involving N-chlorobenzamides, closely related to N-benzyl-3-chlorobenzamide, has contributed to the understanding of π-polarization effects in chemical compounds. These studies, using Nuclear Magnetic Resonance (NMR), provide insights into the electronic and structural properties of benzamides and their derivatives (Rosa, Brown, McCoy, Ong, & Sanford, 1993).
Molecular Structure Analysis
The molecular structure of compounds like methyl 2-(3-chlorobenzamido)benzoate, which shares structural similarities with N-benzyl-3-chlorobenzamide, has been analyzed to understand intermolecular interactions and molecular packing. This research contributes to the broader understanding of molecular interactions in similar compounds (Ouahrouch et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-3-chlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWCOVLTTGVSTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-chlorobenzamide |
Citations
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